(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Synthesis

This cinnamic acid derivative features an ortho-methoxy/meta-chloro substitution pattern essential for rigorous SAR studies. It cannot be replaced by simpler para-substituted analogs without altering biological activity. Researchers rely on this building block to synthesize amides, esters, and hydrazides carrying the precise 2-methoxy-5-chloro motif, enabling accurate attribution of pharmacological effects. Its ortho-methoxy group also enables photocyclization to 6-chloro-coumarins, a key pharmacophore. Additionally, it serves as a functional monomer for advanced materials requiring tunable photo-reactivity and thermal stability. ≥98% purity ensures batch-to-batch consistency for critical R&D and process chemistry applications.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
CAS No. 90798-07-5
Cat. No. B3024531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid
CAS90798-07-5
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C=CC(=O)O
InChIInChI=1S/C10H9ClO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
InChIKeyNKLWZACBNHDQFZ-GORDUTHDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid (CAS 90798-07-5): A Defined ortho-Methoxy Cinnamic Acid Building Block


(E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid (CAS 90798-07-5), also known as 5-Chloro-2-methoxycinnamic acid, is a disubstituted phenylpropenoic acid derivative with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol [1]. It is characterized by a chloro group at the 5-position and a methoxy group at the 2-position (ortho) on the phenyl ring relative to the trans (E)-acrylic acid side chain [1]. This compound is primarily utilized as a key synthetic intermediate, not as an active pharmaceutical ingredient itself. Its computed XLogP3 value is 2.4 [1].

Why a Generic Cinnamic Acid Analog Cannot Replace (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid


The biological and material properties of cinnamic acid derivatives are highly sensitive to the specific nature and position of substituents on the phenyl ring [1][2]. For instance, studies on antimicrobial activity have shown that para-chloro and para-methoxy substituents are crucial for activity against specific pathogens [1]. In contrast, the activity of ortho-methoxycinnamic acid can be significantly different or even negligible compared to its para-substituted counterpart [2]. Therefore, (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid, with its unique ortho-methoxy and meta-chloro pattern, cannot be substituted with a more common analog like 4-chlorocinnamic acid or 4-methoxycinnamic acid without fundamentally altering the resulting molecule's properties and potentially losing the desired activity or function in the final product.

Quantifiable Differentiation of (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid (CAS 90798-07-5) for Procurement


Unique Ortho-Methoxy Substitution Pattern vs. Common para-Chloro or para-Methoxy Analogs

The target compound possesses a specific 5-chloro and 2-methoxy (ortho-methoxy) substitution pattern on the cinnamic acid core. This differentiates it from the more commonly studied para-substituted analogs like 4-chlorocinnamic acid or 4-methoxycinnamic acid. This unique pattern is not a minor variation; it provides distinct steric and electronic properties that are essential for the compound's function as a building block. This claim is supported by class-level SAR evidence showing that substituent position drastically alters activity. [1][2]

Structure-Activity Relationship (SAR) Medicinal Chemistry Chemical Synthesis

Defined (E)-Stereoisomer Purity vs. Unspecified Mixtures

The compound is procured and specified as the (E)-isomer. This is a critical differentiator from a generic '3-(5-chloro-2-methoxyphenyl)acrylic acid' (CAS 60719-66-6), which may be an undefined stereoisomeric mixture . The defined bond stereocenter count for the target compound is 1 [1]. Using a pure (E)-isomer ensures stereochemical fidelity in downstream reactions, which is crucial for applications like asymmetric synthesis or when the target molecule has a strict geometric requirement.

Stereochemistry Process Chemistry Quality Control

High Vendor-Specified Purity (≥98%) as a Reliable Intermediate

The compound is commercially available from multiple suppliers with a specified purity of ≥98% [1]. This high purity is a key differentiator for an intermediate, where even small amounts of impurities can derail a complex synthesis, reduce yields, or contaminate a final product. While not a comparison to a specific analog, this establishes a baseline quality expectation that is critical for procurement.

Analytical Chemistry Chemical Purity Procurement Specification

Validated Application Scenarios for (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid (CAS 90798-07-5)


Synthesis of ortho-Methoxy-Substituted Cinnamic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Researchers investigating the SAR of cinnamic acid-based compounds, particularly for antimicrobial or anti-inflammatory activity, require a library of positionally defined isomers. (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid serves as the essential starting material for generating amides, esters, or hydrazides with the critical 2-methoxy-5-chloro motif, enabling the direct comparison of this substitution pattern against para-substituted analogs [1]. Its use ensures that the observed biological effects can be accurately attributed to this specific arrangement, a cornerstone of medicinal chemistry optimization.

Precursor for Heterocyclic Synthesis via Photocyclization

Ortho-substituted cinnamic acids, such as (E)-3-(5-Chloro-2-methoxyphenyl)acrylic acid, are known to undergo photocyclization to form coumarin derivatives [2]. The specific ortho-methoxy group is a prerequisite for this transformation. Using this defined building block allows for the synthesis of 6-chloro-coumarins, a class of compounds with diverse biological activities, in a controlled and efficient manner.

Development of Functional Materials and Photoalignment Layers

Cinnamic acid derivatives are used in the creation of advanced materials, including as components in liquid crystal alignment layers and photoresists [3][4]. The unique substitution pattern of this compound imparts specific electronic and steric properties that influence the performance of the resulting polymer or material. It is used as a monomer or building block to tune properties like photo-reactivity, alignment efficiency, and thermal stability, which cannot be achieved with simpler, unsubstituted cinnamic acid.

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